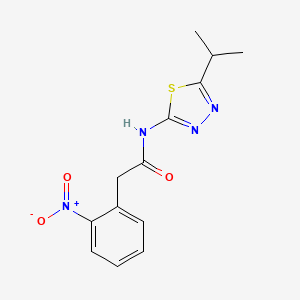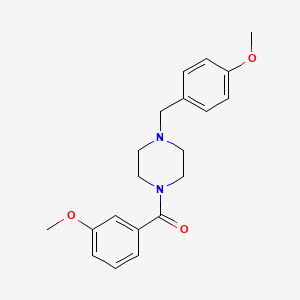![molecular formula C14H19N3O2 B5764441 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine, also known as MPP, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and has shown potential in various applications, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not fully understood. However, studies have suggested that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine acts as a modulator of neurotransmitter release in the brain. It has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been shown to interact with the GABAergic system, which is involved in anxiety and stress.
Biochemical and Physiological Effects
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been shown to increase the release of dopamine and serotonin in the brain, leading to anxiolytic and antidepressant effects. In addition, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to reduce the release of glutamate, an excitatory neurotransmitter, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been extensively studied, and its effects on various biological systems are well documented. However, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has not been extensively studied in vivo, and its effects in animal models may differ from those observed in vitro.
Future Directions
There are several future directions for research on 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. One potential direction is to further investigate its anticancer properties. Studies could focus on optimizing its structure to improve its efficacy and reduce its toxicity. Another direction is to explore its potential in treating drug addiction and withdrawal symptoms. Studies could investigate its effects on different types of drugs and its potential for use in combination with other treatments. Finally, further research could be done to elucidate its mechanism of action and its effects on different biological systems. This could lead to a better understanding of its potential in various applications and the development of new drugs based on its structure.
Synthesis Methods
The synthesis of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of 2-nitrobenzaldehyde with methylamine and propenylamine. The reaction proceeds in the presence of a catalyst, typically palladium on carbon, and is carried out under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine.
Scientific Research Applications
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been extensively studied in scientific research due to its potential in various applications. In medicinal chemistry, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been investigated for its anticancer properties. Studies have shown that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine can induce apoptosis in cancer cells, leading to their death. In pharmacology, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential in treating drug addiction and withdrawal symptoms. In neuroscience, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been used as a tool to study the role of neurotransmitters in the brain. It has been shown to modulate the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation.
properties
IUPAC Name |
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-15-9-11-16(12-10-15)8-4-6-13-5-2-3-7-14(13)17(18)19/h2-7H,8-12H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZLXJNCQPGMT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430757 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)


![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)